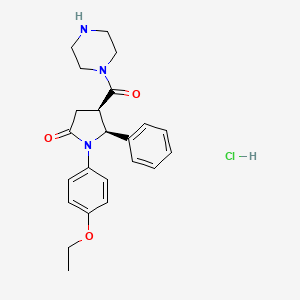![molecular formula C15H15NO6 B12915785 Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- CAS No. 632335-15-0](/img/structure/B12915785.png)
Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- is a complex organic compound belonging to the furoquinoline family. This compound is characterized by its unique structure, which includes a fused furan and quinoline ring system with multiple methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are commonly employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted furoquinoline derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s multiple methoxy groups can enhance its binding affinity and specificity towards these targets. Additionally, it may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyfuro[2,3-b]quinolin-7-ol
- 4,8-Dimethoxyfuro[2,3-b]quinolin-7-ol
- 4,7,8-Trimethoxy-furo[2,3-b]quinoline
Uniqueness
Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- is unique due to its specific substitution pattern and the presence of multiple methoxy groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other furoquinoline derivatives.
Propriétés
Numéro CAS |
632335-15-0 |
|---|---|
Formule moléculaire |
C15H15NO6 |
Poids moléculaire |
305.28 g/mol |
Nom IUPAC |
4,7,8,8-tetramethoxyfuro[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C15H15NO6/c1-18-10-7-9(17)11-12(19-2)8-5-6-22-14(8)16-13(11)15(10,20-3)21-4/h5-7H,1-4H3 |
Clé InChI |
TWDSYHMOWLCCQR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)C2=C(C1(OC)OC)N=C3C(=C2OC)C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


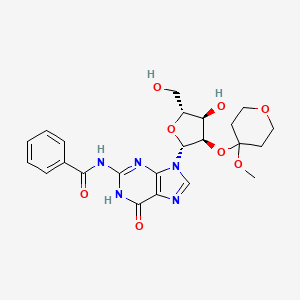
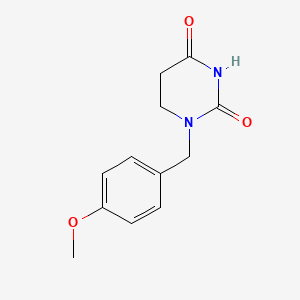
![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915714.png)
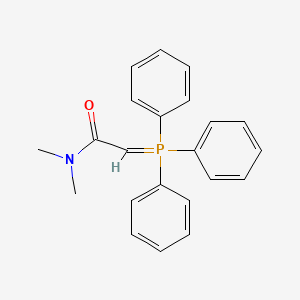
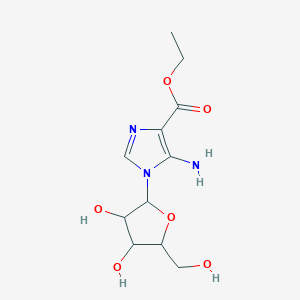
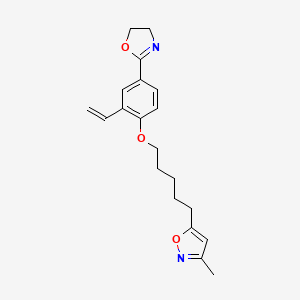
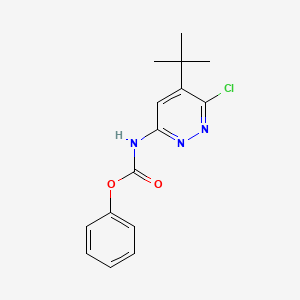
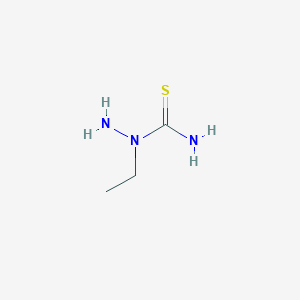
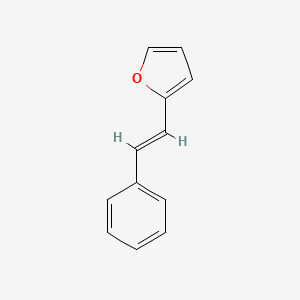

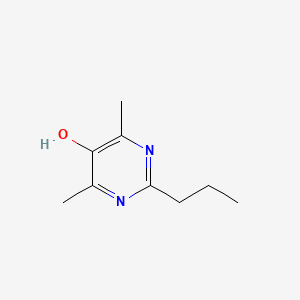
![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12915767.png)

